molecular formula C9H10ClF4N B13052873 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine hcl

1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine hcl

Cat. No.: B13052873
M. Wt: 243.63 g/mol
InChI Key: NLBPCMJOACOYKH-UHFFFAOYSA-N
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Description

(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of fluorine atoms on its aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-fluoro-4-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using an appropriate amine source and a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The compound may modulate various signaling pathways, resulting in desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3-fluoro-4-methylphenyl)ethanamine hydrochloride
  • (S)-1-(3-chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride
  • (S)-1-(3-fluoro-4-(difluoromethyl)phenyl)ethanamine hydrochloride

Uniqueness

(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride stands out due to the presence of both fluoro and trifluoromethyl groups, which impart unique electronic and steric properties. These features enhance its reactivity and binding interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H10ClF4N

Molecular Weight

243.63 g/mol

IUPAC Name

1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H9F4N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H

InChI Key

NLBPCMJOACOYKH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl

Origin of Product

United States

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